![molecular formula C8HCl2F4N3 B13992054 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine is a heterocyclic compound that features a pyrido[4,3-D]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-D]pyrimidine core.
Introduction of Chlorine and Fluorine Atoms: Chlorination and fluorination reactions are carried out using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-D]pyrimidine: Similar in structure but lacks the trifluoromethyl group.
7-Chloro-8-fluoropyrido[4,3-D]pyrimidine-2,4-dione: Contains a dione group instead of the trifluoromethyl group.
Uniqueness
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
Molecular Formula |
C8HCl2F4N3 |
|---|---|
Molecular Weight |
286.01 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8HCl2F4N3/c9-5-2-1-15-6(10)3(11)4(2)16-7(17-5)8(12,13)14/h1H |
InChI Key |
UYFRJIQQPCKCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


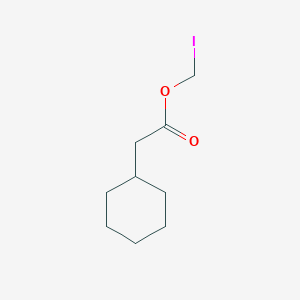

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)
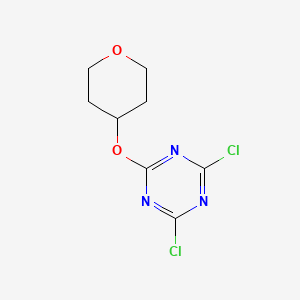


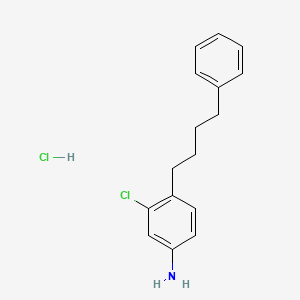
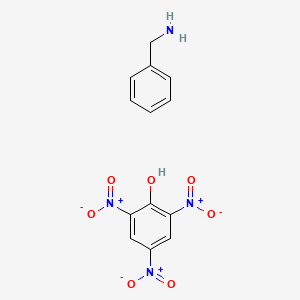
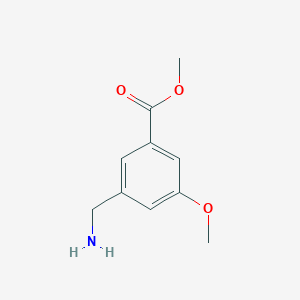
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)

